molecular formula C15H19N5O B2515807 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea CAS No. 1396845-94-5

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2515807
CAS No.: 1396845-94-5
M. Wt: 285.351
InChI Key: BXZSAJQHEBOALM-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a urea linkage connected to a dimethylphenyl group. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.

    Substitution Reaction: The dimethylamino group is introduced to the pyrimidine ring via a nucleophilic substitution reaction.

    Urea Linkage Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of 3,4-dimethylphenyl to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea stands out due to its unique combination of a pyrimidine ring and a urea linkage. Similar compounds include:

    1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea: Lacks the dimethyl groups on the phenyl ring.

    1-(2-(Amino)pyrimidin-5-yl)-3-(3,4-dimethylphenyl)urea: Lacks the dimethylamino group on the pyrimidine ring.

    1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methylphenyl)urea: Has a single methyl group on the phenyl ring.

These comparisons highlight the structural uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-5-6-12(7-11(10)2)18-15(21)19-13-8-16-14(17-9-13)20(3)4/h5-9H,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSAJQHEBOALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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